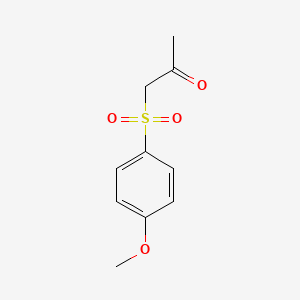

1-((4-Methoxyphenyl)sulfonyl)propan-2-one

Description

Contextualization of the Sulfonyl Functional Group in Organic Chemistry

The sulfonyl group, with the general structure R-S(=O)₂-R', is a pivotal functional group in organic chemistry. wikipedia.org It consists of a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms. bartleby.com This arrangement makes the sulfonyl group highly polar and strongly electron-withdrawing, properties that significantly influence the reactivity of adjacent parts of the molecule. fiveable.me

Compounds containing this group, known as sulfones, are noted for their chemical stability. The sulfur atom in a sulfonyl group is in its highest oxidation state (+6). This electron-withdrawing nature can stabilize adjacent carbanions, making the α-protons acidic and facilitating various synthetic transformations. fiveable.me Sulfonyl-containing compounds are prevalent in pharmaceuticals, materials science, and as intermediates in organic synthesis. researchgate.netontosight.ai

Table 1: Properties of the Sulfonyl Functional Group

| Property | Description |

|---|---|

| Formula | -SO₂- |

| Nature | Polar, Electron-Withdrawing |

| Key Role | Stabilizes adjacent carbanions, acts as a leaving group |

| Applications | Pharmaceuticals, protecting groups, synthetic intermediates |

Overview of Ketone Scaffolds in Organic Synthesis

Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. numberanalytics.com This functional group is one of the most important in organic synthesis due to its versatile reactivity. The carbonyl carbon is electrophilic, making it a target for nucleophiles, while the α-hydrogens are acidic, allowing for enolate formation and subsequent reactions.

Ketone scaffolds are fundamental building blocks for constructing more complex molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net Their ability to participate in a vast array of transformations—such as nucleophilic additions, aldol (B89426) condensations, and Wittig reactions—makes them indispensable tools for synthetic chemists. mdpi.comacs.org The presence of a ketone imparts specific physical properties, including a moderate boiling point and solubility in organic solvents.

Significance of Methoxyaryl Moieties in Organic Compounds

In medicinal chemistry, the methoxyaryl group is a common feature in many bioactive compounds. It can enhance binding affinity to biological targets and improve pharmacokinetic properties. For instance, attaching carbohydrate moieties to a methoxyaryl pharmacophore has been shown to improve the inhibitory activity and selectivity of certain enzyme inhibitors. nih.gov The presence of this group can direct electrophilic aromatic substitution and alter the reactivity of the entire molecule.

Structural and Chemical Relevance of the 1-((4-Methoxyphenyl)sulfonyl)propan-2-one Core

This compound, with the CAS Number 65369-20-2, integrates the three functional components discussed above into a single molecular framework. bldpharm.com As a β-ketosulfone, it possesses a ketone group at the β-position relative to the sulfonyl group. This arrangement is of particular synthetic interest because the protons on the carbon atom situated between the sulfonyl and carbonyl groups (the α-carbon) are highly acidic and can be easily removed by a base.

This acidity makes β-ketosulfones valuable as versatile intermediates in organic synthesis. researchgate.netacs.org They can undergo a variety of chemical reactions, including alkylation, acylation, and condensation. Furthermore, the sulfonyl group can be removed under reductive conditions, a process known as desulfonylation, providing a route to ketones or other functional groups. researchgate.net The 4-methoxyphenyl (B3050149) group, in this case, modifies the electronic properties of the sulfonyl moiety and provides a site for further functionalization if needed. The hydrogenation of β-keto sulfones is a common method for synthesizing β-hydroxy sulfones, which are themselves important synthetic building blocks. nih.gov

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 65369-20-2 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| Class | β-Ketosulfone |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8(11)7-15(12,13)10-5-3-9(14-2)4-6-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYVAGABDXUVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549674 | |

| Record name | 1-(4-Methoxybenzene-1-sulfonyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65369-20-2 | |

| Record name | 1-(4-Methoxybenzene-1-sulfonyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl Sulfonyl Propan 2 One and Analogous Structures

Direct Synthetic Approaches to 1-((4-Methoxyphenyl)sulfonyl)propan-2-one

These methods involve the modification of precursors that already contain either the propan-2-one or the sulfonyl moiety, leading directly to the target β-keto sulfone structure.

Alkylation and Acylation Strategies for Carbonyl Systems

One of the traditional routes for the synthesis of β-keto sulfones involves the acylation of alkyl sulfones. acs.org In this approach, a precursor such as methyl (4-methoxyphenyl) sulfone can be treated with a strong base to deprotonate the α-carbon, generating a carbanion. This nucleophilic species is then reacted with an appropriate acylating agent, for instance, an ester or an acid anhydride (B1165640) like acetic anhydride, to introduce the acetyl group and form the desired this compound. The efficiency of this method relies on the acidity of the α-protons of the starting sulfone and the choice of base and reaction conditions to favor C-acylation over O-acylation.

Oxidative Transformations of Sulfanyl or Sulfinyl Precursors to Sulfones

The oxidation of β-keto sulfides or β-keto sulfoxides provides a reliable and straightforward pathway to β-keto sulfones. wikipedia.orgresearchgate.net This strategy typically begins with the synthesis of the corresponding sulfide (B99878) precursor, 1-((4-methoxyphenyl)sulfanyl)propan-2-one. This sulfide can then be oxidized to the target sulfone. The oxidation proceeds through a sulfoxide (B87167) intermediate, and controlling the stoichiometry of the oxidant can allow for the isolation of either the sulfoxide or the fully oxidized sulfone. wikipedia.orgorganic-chemistry.org A variety of oxidizing agents have been employed for this transformation, offering a range of reactivity and selectivity. researchgate.netorganic-chemistry.orglookchem.com

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion This table is interactive and allows for sorting.

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid or in the presence of catalysts like tantalum or niobium carbide. organic-chemistry.orgcore.ac.uk | organic-chemistry.orgcore.ac.uk |

| m-CPBA (meta-Chloroperoxybenzoic acid) | Dichloromethane (B109758) (DCM) at low to ambient temperature. core.ac.uk | core.ac.uk |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solvents like ethyl acetate (B1210297), often with an activator. organic-chemistry.org | organic-chemistry.org |

The choice of oxidant and conditions is crucial to avoid undesired side reactions, especially with sensitive functional groups elsewhere in the molecule. researchgate.net

Functional Group Interconversions on Propan-2-one Derivatives

Another synthetic route involves the interconversion of a functional group on a molecule that already possesses the 1-((4-methoxyphenyl)sulfonyl)propane skeleton. A prime example is the oxidation of the corresponding β-hydroxy sulfone, 1-((4-methoxyphenyl)sulfonyl)propan-2-ol. This secondary alcohol precursor can be synthesized through various methods, and its subsequent oxidation yields the target ketone, this compound. A wide array of established oxidation protocols for secondary alcohols can be applied, including those using activated dimethyl sulfoxide (DMSO), such as the Swern or Moffatt oxidation, or reagents like Dess-Martin periodinane. imperial.ac.uk This approach is particularly useful when the alcohol precursor is more readily accessible than other starting materials.

Carbon-Sulfur Bond Formation Strategies for Incorporating the (4-Methoxyphenyl)sulfonyl Moiety

These methods focus on constructing the key C-S bond between the propan-2-one unit and the (4-methoxyphenyl)sulfonyl group. These are among the most prevalent and versatile strategies for preparing β-keto sulfones.

Visible-Light-Mediated Sulfonation Reactions

Recent advancements in photoredox catalysis have enabled novel methods for C-S bond formation under mild, often metal-free conditions. rsc.orgmdpi.com Visible-light-mediated reactions can be used to generate sulfonyl radicals from various precursors, such as sulfonyl hydrazides or N-acylsulfonamides. acs.orgnih.gov These highly reactive sulfonyl radicals can then engage with a suitable propan-2-one equivalent. For instance, the reaction of a (4-methoxyphenyl)sulfonyl radical precursor with an enol acetate or silyl (B83357) enol ether of acetone (B3395972) can lead to the formation of the desired C-S bond and, after workup, yield this compound. acs.org These photocatalytic methods offer advantages in terms of functional group tolerance and avoidance of harsh reagents. mdpi.comchemrxiv.org

Nucleophilic Substitution of Sulfonyl Halides with Carbanions

A cornerstone in the synthesis of β-keto sulfones is the nucleophilic substitution reaction between a sulfinate salt and an α-halo ketone. acs.orgrsc.org This is a highly efficient and widely applicable method for constructing the C(sp³)–S bond. organic-chemistry.org The synthesis of this compound via this route involves the reaction of sodium 4-methoxybenzenesulfinate with an α-haloketone such as 1-bromo- or 1-chloropropan-2-one. The sulfinate anion acts as a soft nucleophile, displacing the halide from the α-carbon of the ketone in an Sₙ2 reaction. thieme-connect.com

An alternative, though sometimes less common, approach involves the reaction of a pre-formed enolate of acetone with a sulfonyl halide, such as 4-methoxybenzenesulfonyl chloride. wikipedia.org The enolate serves as the carbon-based nucleophile (carbanion) that attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the C-S bond. nanobioletters.com

Table 2: Nucleophilic Substitution Approaches to β-Keto Sulfones This table is interactive and allows for sorting.

| Nucleophile | Electrophile | Typical Solvent | Product | Reference |

|---|---|---|---|---|

| Sodium 4-methoxybenzenesulfinate | 1-Chloropropan-2-one | DMF, Ethanol (B145695) | This compound | acs.orgthieme-connect.com |

| Sodium 4-methoxybenzenesulfinate | 1-Bromopropan-2-one | Acetonitrile, THF | This compound | organic-chemistry.org |

These nucleophilic substitution methods are robust and have been extensively used for the synthesis of a wide array of β-keto sulfones, demonstrating their reliability and broad substrate scope. rsc.org

Addition Reactions of Sulfonyl-Containing Reagents to Unsaturated Systems

The synthesis of β-keto sulfones and related structures, such as this compound, can be effectively achieved through the addition of sulfonyl-containing reagents to various unsaturated systems. These methods are versatile and can involve substrates like alkenes, alkynes, and α,β-unsaturated ketones. acs.orgrsc.org

One prominent strategy is the hydrosulfonylation of α,β-unsaturated ketones and ynones (alkynes with a ketone group). nih.gov This approach typically involves the reaction of a sodium sulfinate, such as sodium 4-methoxybenzenesulfinate, with an unsaturated ketone. For instance, the synthesis of γ-keto sulfones has been accomplished by reacting terminal alkynones with sodium sulfinates. nih.gov This type of reaction can be mediated by acids and proceeds without the need for metal catalysts or stoichiometric oxidants, making it an environmentally friendly option. nih.govsemanticscholar.org The reaction of vinyl ketones with sodium sulfinates under similar conditions also yields the corresponding keto sulfones. nih.gov

Radical-mediated pathways are also common. The radical Michael addition of sulfonyl radicals to alkenes is a key method for forming γ-keto sulfones. rsc.org Sulfonyl radicals can be generated from various precursors, such as arylsulfonyl hydrazides. These radicals then add to the unsaturated system, leading to the formation of a new carbon-sulfur bond. nih.gov

Furthermore, the reaction of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes can lead to sulfonylated products. magtech.com.cn These reactions can proceed through either radical or ionic mechanisms to achieve chlorosulfonylation or sulfonylation. magtech.com.cn While direct synthesis of this compound via these specific addition reactions is not extensively detailed, the methodologies are broadly applicable to its analogous structures. For example, reacting a suitable three-carbon unsaturated ketone with a 4-methoxyphenylsulfonyl precursor is a viable synthetic route based on these established principles.

Table 1: Examples of Addition Reactions for Sulfonyl Ketone Synthesis

| Unsaturated Substrate | Sulfonyl Reagent | Product Type | Key Features |

|---|---|---|---|

| α,β-Unsaturated Ketones/Ynones | Sodium Sulfinates | γ-Keto Sulfones | Acid-mediated, metal-free, oxidant-free. nih.govsemanticscholar.org |

| Alkenes | Sulfonyl Hydrazides | γ-Keto Sulfones | Radical Michael addition mechanism. rsc.orgnih.gov |

| Alkynes | Sodium Sulfinates | γ-Keto Sulfones | Palladium-catalyzed conjugate addition. nih.gov |

| Alkenes/Alkynes | Sulfonyl Chlorides | Sulfonylated Products | Can proceed via radical or ionic pathways. magtech.com.cn |

Chemo- and Regioselective Considerations in Sulfonyl Ketone Synthesis

The synthesis of sulfonyl ketones often involves substrates with multiple reactive sites, making chemo- and regioselectivity critical considerations for achieving the desired product.

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In the synthesis of β-keto sulfones directly from ketones, a key challenge is the selective sulfonylation at the α-carbon in the presence of other nucleophilic groups, such as a hydroxyl group. Research has demonstrated methods that achieve high chemoselectivity, allowing for the direct conversion of ketones to β-keto sulfones without protecting other sensitive functional groups. rsc.org This is often accomplished by generating an enolate from the ketone, which then acts as a nucleophile to attack a sulfonyl-containing electrophile. rsc.orgresearchgate.net

Regioselectivity concerns the site of bond formation when multiple positions are available. For unsymmetrical ketones with two different α-carbons, regioselectivity determines which carbon is sulfonated. The outcome can be controlled by the choice of base and reaction conditions used to form the enolate. Furthermore, in the addition of sulfonyl groups to unsaturated systems like ynones, the reaction can produce E/Z isomers. The stereoselectivity of these reactions, which dictates the ratio of E to Z isomers, is a crucial aspect of regiochemical control. nih.gov Studies on the hydrosulfonylation of terminal alkynones have shown that the E/Z ratio of the resulting β-sulfonyl-α,β-unsaturated carbonyl compounds can be influenced by the substrate and reaction conditions, with some reactions yielding mixtures of isomers while others show high selectivity. nih.gov Catalyst-controlled intramolecular carbocyclization of alkynyl ketones also highlights the importance of the catalyst in determining the regiochemical outcome, leading to different cyclic products. nih.gov

Sustainable and Green Chemistry Approaches in Sulfonyl Ketone Synthesis

In recent years, the principles of green and sustainable chemistry have become increasingly important in the development of synthetic methodologies for sulfonyl ketones. rsc.orgunife.it The focus has been on reducing waste, avoiding hazardous materials, and improving energy efficiency. boehringer-ingelheim.comresearchgate.net Key strategies include the development of catalytic methods, particularly those that avoid toxic heavy metals, and the use of environmentally benign reaction conditions. nih.govsemanticscholar.org

The move away from stoichiometric oxidants and metal catalysts is a significant trend. nih.gov Traditional methods often require harsh conditions or reagents that generate significant waste. Modern approaches aim to replace these with more sustainable alternatives. Green chemistry metrics, such as atom economy, E-factor (environmental factor), and reaction mass efficiency, are used to evaluate and compare the environmental footprint of different synthetic protocols. rsc.orgrsc.org For example, visible-light-mediated syntheses have been shown to have a better E-factor compared to some thermal processes. rsc.org The overarching goal is to design chemical processes that are not only efficient but also minimize their impact on the environment. boehringer-ingelheim.com

Catalytic Methods for Sulfonyl Ketone Formation

Catalysis is at the forefront of sustainable synthesis for sulfonyl ketones, offering pathways with higher efficiency and lower environmental impact. A variety of catalytic systems have been developed, including metal-free, photocatalytic, and metal-based methods.

Metal-Free Catalysis: There is a strong emphasis on developing metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with transition metals. nih.govsemanticscholar.org

N-Heterocyclic Carbenes (NHCs): NHCs have been used to catalyze the synthesis of α-sulfonyl ketones from aldehydes. This method proceeds through a radical-mediated process under mild conditions. acs.org

Acid Catalysis: Simple acids can mediate the efficient formation of γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones, eliminating the need for any metal catalyst. nih.gov

Iodine-based Catalysis: Systems using reagents like o-iodoxybenzoic acid (IBX) and iodine can mediate the direct synthesis of β-keto sulfones from alkenes and arenesulfinates in a one-pot reaction. organic-chemistry.org

Photocatalysis: Visible-light-mediated methods represent a particularly green approach, often allowing reactions to proceed at room temperature.

Graphitic Carbon Nitride (g-C₃N₄): This heterogeneous, metal-free photocatalyst has been used for the synthesis of β-keto sulfones from precursors like phenylacetylenes or ketones using blue light. A key advantage is that the catalyst is recyclable. rsc.orgrsc.org

Metal-Based Catalysis: While the trend is toward metal-free systems, certain metal catalysts remain important for specific transformations.

Copper Catalysis: Copper salts, such as CuBr₂, have been used to catalyze the direct functionalization of C(sp³)-H bonds in aryl ketones to form β-keto sulfones from sodium sulfinates at room temperature. researchgate.net

Palladium Catalysis: Palladium catalysts have been employed in the sulfonylation of alkynoates with sodium sulfinates to produce γ-keto sulfones. nih.gov

Table 2: Overview of Catalytic Methods for Sulfonyl Ketone Synthesis

| Catalyst Type | Catalyst Example | Substrates | Product | Key Advantages |

|---|---|---|---|---|

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Aldehydes, α-Iodosulfones | α-Sulfonyl Ketone | Metal-free, mild conditions. acs.org |

| Acid Catalyst | PCBA (4-chlorophenylboronic acid) | Ynones, Sodium Sulfinates | γ-Keto Sulfone | Metal-free, oxidant-free, efficient. nih.gov |

| Photocatalyst | Graphitic Carbon Nitride (g-C₃N₄) | Phenylacetylenes, Ketones | β-Keto Sulfone | Metal-free, recyclable catalyst, uses visible light. rsc.orgrsc.org |

| Metal Catalyst | Copper(II) Bromide (CuBr₂) | Aryl Ketones, Sodium Sulfinates | β-Keto Sulfone | Direct C-H functionalization at room temperature. researchgate.net |

| Metal Catalyst | Palladium (Pd) complex | Alkynoates, Sodium Sulfinates | γ-Keto Sulfone | Catalyzes conjugate addition. nih.gov |

Solvent-Free or Environmentally Benign Reaction Conditions

Several strategies for synthesizing sulfonyl ketones embrace these principles. Visible-light-mediated reactions, for example, are often conducted at ambient temperature, thus reducing energy demand. rsc.orgrsc.org The development of metal-free and oxidant-free hydrosulfonylation of α,β-unsaturated ketones is another significant step, as it simplifies the reaction setup and workup, reducing the need for extensive purification and solvent use. nih.govsemanticscholar.org

The use of greener solvents is also a key area of research. Some protocols have been developed that utilize environmentally friendly solvents like water or a mixture of ethanol and water, which are preferable to chlorinated or other hazardous organic solvents. researchgate.netresearchgate.net Electrochemical methods for synthesizing β-ketosulfones from aryl methyl ketones or aryl acetylenes with sodium sulfinates also represent a green approach. These reactions use electricity as a clean energy source and often proceed under mild conditions, further contributing to the development of sustainable synthetic chemistry. researchgate.net

Reactivity and Transformation Pathways of 1 4 Methoxyphenyl Sulfonyl Propan 2 One

Reactions at the Carbonyl Center

The carbonyl group in 1-((4-Methoxyphenyl)sulfonyl)propan-2-one is a key site for various chemical reactions, including nucleophilic additions, enolization-driven functionalizations, and selective reductions.

Nucleophilic Addition Reactions to the Ketone

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a variety of nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, readily add to the ketone, forming tertiary alcohols after an aqueous workup. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of diverse alkyl, aryl, or vinyl groups. libretexts.orgyoutube.comlibretexts.org The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Addition to β-Keto Sulfones

| Nucleophile | Reagent Example | Product Type |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Aryl | Phenyllithium (C₆H₅Li) | Tertiary Alcohol |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

It is important to note that the strong basicity of these organometallic reagents can also lead to deprotonation at the α-carbon, competing with the desired nucleophilic addition. libretexts.org Careful control of reaction conditions, such as temperature and the nature of the organometallic reagent, is crucial to favor the addition reaction.

Enolization and Alpha-Carbon Functionalization Reactions

The presence of the electron-withdrawing sulfonyl group significantly increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the ketone), facilitating the formation of an enolate under basic conditions. reddit.com The pKa of α-protons in β-keto sulfones is considerably lower than that of simple ketones, making deprotonation more favorable. indiana.eduresearchgate.netvanderbilt.edu This enhanced acidity is due to the stabilization of the resulting carbanion through resonance delocalization onto both the carbonyl and the sulfonyl groups.

The formation of the enolate is a critical step for a variety of alpha-carbon functionalization reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com Once formed, the enolate acts as a potent nucleophile and can react with various electrophiles in SN2-type reactions. libretexts.orglumenlearning.com

Common alpha-functionalization reactions include:

Alkylation: Reaction with alkyl halides introduces new alkyl groups at the α-position. libretexts.orglumenlearning.com

Halogenation: Treatment with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or molecular halogens, leads to the formation of α-halo-β-keto sulfones.

The regioselectivity of these reactions is an important consideration, especially in cases where two different enolates can be formed. The choice of base and reaction temperature can influence whether the kinetic or thermodynamic enolate is preferentially formed, thus directing the position of functionalization. masterorganicchemistry.com

Chemoselective Reduction of the Ketone Functionality

The selective reduction of the ketone in the presence of the sulfonyl group is a valuable transformation. Standard reducing agents like sodium borohydride (NaBH₄) can effectively reduce the ketone to a secondary alcohol without affecting the sulfone moiety. researchgate.netrsc.orgviu.caresearchgate.netorientjchem.org The chemoselectivity arises from the much lower reactivity of the sulfonyl group towards nucleophilic hydride reagents compared to the carbonyl group.

For diastereoselective reductions, bulkier reducing agents such as L-Selectride (lithium tri-sec-butylborohydride) are often employed. mdpi.comresearchgate.netnih.govresearchgate.netwikipedia.org The steric hindrance of these reagents can lead to preferential attack from the less hindered face of the ketone, resulting in the formation of one diastereomer in excess. The stereochemical outcome is influenced by the substrate's conformation and the reaction conditions.

Table 2: Common Reducing Agents for Ketones

| Reagent | Abbreviation | Selectivity |

| Sodium borohydride | NaBH₄ | Chemoselective for aldehydes and ketones |

| Lithium tri-sec-butylborohydride | L-Selectride | Diastereoselective, favors attack from the less hindered face |

Reactions Involving the Sulfonyl Group

Stability and Potential Cleavage Reactions of the Carbon-Sulfonyl Bond

The carbon-sulfonyl (C-S) bond in aryl sulfones is generally stable under many reaction conditions. However, it can be cleaved under specific reductive conditions. Reductive desulfonylation, often achieved using reagents like sodium amalgam, samarium(II) iodide, or certain nickel catalysts, can remove the sulfonyl group and replace it with a hydrogen atom. acs.orgacs.orgwikipedia.orgresearchgate.netchemrxiv.org This reaction is a key step in the Julia-Lythgoe and Julia-Kocienski olefination reactions, where a β-alkoxy sulfone intermediate undergoes reductive elimination to form an alkene. wikipedia.orgorganicreactions.orgmdpi.compreprints.orgoregonstate.eduorganic-chemistry.org

The stability of the C-S bond can be influenced by substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in the 4-position of the phenyl ring, can have a modest effect on the bond strength.

Role of the Sulfonyl Group as an Electron-Withdrawing or Activating Moiety

The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This property has a profound influence on the reactivity of the adjacent parts of the molecule.

The electron-withdrawing nature of the 4-methoxyphenylsulfonyl group is quantified by its Hammett substituent constant (σ). viu.caresearchgate.netresearchgate.netwikipedia.orgscience.gov A positive σ value indicates an electron-withdrawing effect. This inductive and resonance effect leads to:

Increased Acidity of α-Protons: As discussed in section 3.1.2, the sulfonyl group significantly enhances the acidity of the α-hydrogens, facilitating enolate formation.

Activation of the Carbonyl Group: The electron-withdrawing effect of the sulfonyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Stabilization of Intermediates: The sulfonyl group can stabilize anionic intermediates, such as the enolate, through resonance.

In the context of the Julia-Kocienski olefination, the electron-withdrawing nature of the aryl sulfone is crucial for the Smiles rearrangement step, which is a key part of the reaction mechanism leading to alkene formation. organicreactions.orgmdpi.compreprints.orgoregonstate.eduorganic-chemistry.org

Reactions of the Methoxyaryl Moiety

The methoxyphenyl group in this compound is a key site for chemical modification, influencing the electronic properties of the entire molecule and offering pathways for structural diversification. The interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl group dictates the regioselectivity and feasibility of aromatic substitutions.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. masterorganicchemistry.comnih.gov Conversely, the sulfonyl group is generally considered deactivating. nih.gov In this compound, the activating effect of the methoxy group is expected to dominate, directing incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 1-((3-nitro-4-methoxyphenyl)sulfonyl)propan-2-one. masterorganicchemistry.com Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would likely result in substitution at the same ortho positions. Friedel-Crafts acylation and alkylation, while subject to potential complications due to the presence of the sulfonyl group, could also be directed by the activating methoxy substituent. nih.govchegg.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-((3-Nitro-4-methoxyphenyl)sulfonyl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-((3-Bromo-4-methoxyphenyl)sulfonyl)propan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-((3-Acyl-4-methoxyphenyl)sulfonyl)propan-2-one |

Note: The precise reaction conditions and the potential for side reactions would need to be determined empirically.

Chemical Modifications of the Methoxy Substituent

The methoxy group itself is a site for chemical transformation, most notably through ether cleavage to yield the corresponding phenol. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a particularly effective method for cleaving aryl methyl ethers. orgsyn.orgmdma.chcommonorganicchemistry.comnih.gov The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This transformation would convert this compound into 1-((4-hydroxyphenyl)sulfonyl)propan-2-one, a valuable intermediate for further functionalization.

Other reagents for demethylation include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), though these often require harsh conditions. researchgate.net Thiolate-mediated demethylation, for instance using sodium thioethoxide (B8401739) in DMF, offers a milder alternative. researchgate.net

Table 2: Reagents for Demethylation of the Methoxy Group

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperature to room temperature | 1-((4-Hydroxyphenyl)sulfonyl)propan-2-one |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 1-((4-Hydroxyphenyl)sulfonyl)propan-2-one |

| Sodium Thioethoxide (NaSEt) | Dimethylformamide (DMF), reflux | 1-((4-Hydroxyphenyl)sulfonyl)propan-2-one |

Multi-Component Reactions and Tandem Processes Utilizing this compound

The presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups (sulfonyl and carbonyl) makes this compound a valuable C-H acidic component in multi-component reactions (MCRs). researchgate.net MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. nih.govresearchgate.net

β-Keto sulfones, such as the title compound, are known to participate in reactions like the Hantzsch or Biginelli-type condensations. researchgate.net For example, a three-component reaction of this compound, an aromatic aldehyde, and a nitrogen source like ammonia (B1221849) or urea (B33335) could lead to the formation of highly substituted dihydropyridines or dihydropyrimidines. researchgate.net These reactions are often catalyzed by acids or bases and can be accelerated by microwave irradiation.

Tandem reactions, where a sequence of reactions occurs in a single pot without isolation of intermediates, are also a potential application for this compound. A common tandem process involving β-dicarbonyl compounds is a Michael addition followed by an intramolecular cyclization. nih.govnih.govrsc.org For instance, reaction with an α,β-unsaturated ketone could initiate a Michael addition from the active methylene group of this compound, followed by an intramolecular aldol-type cyclization to form a new carbocyclic or heterocyclic ring system. The specific outcome of such tandem processes would be highly dependent on the reaction partners and conditions employed.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-((4-methoxyphenyl)sulfonyl)propan-2-one is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) group are expected to appear as a characteristic AA'BB' system, typical of 1,4-disubstituted benzene (B151609) rings. The two protons ortho to the electron-donating methoxy (B1213986) group (and meta to the sulfonyl group) would appear slightly upfield compared to the two protons ortho to the electron-withdrawing sulfonyl group (and meta to the methoxy group). This results in two doublets in the aromatic region of the spectrum.

Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) are situated between two electron-withdrawing groups (sulfonyl and carbonyl). This environment would cause a significant downfield shift, likely appearing as a sharp singlet.

Methoxy Protons: The three protons of the methoxy group (OCH₃) are shielded and would appear as a distinct singlet in the upfield region of the spectrum.

Methyl Protons: The three protons of the terminal methyl group (CH₃) adjacent to the carbonyl group would also produce a singlet, typically found in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.85 | Doublet | 2H | Ar-H (ortho to SO₂) |

| ~ 7.05 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~ 4.30 | Singlet | 2H | SO₂-CH₂-C=O |

| ~ 3.88 | Singlet | 3H | O-CH₃ |

A proton-decoupled ¹³C NMR spectrum is expected to show eight signals, representing the eight distinct carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is highly deshielded and would appear furthest downfield, typically above 200 ppm.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon atom attached to the sulfonyl group (ipso-carbon) and the carbon atom attached to the methoxy group would be distinct. The two ortho carbons and two meta carbons relative to the sulfonyl group would also give separate signals.

Methylene Carbon: The methylene carbon (CH₂) adjacent to the sulfonyl group would be significantly downfield due to the strong electron-withdrawing effect.

Methoxy Carbon: The carbon of the methoxy group (OCH₃) typically appears in the 55-60 ppm range.

Methyl Carbon: The methyl carbon of the acetyl group (CH₃) would be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 201.0 | C=O |

| ~ 164.5 | Ar-C (C-OCH₃) |

| ~ 130.5 | Ar-C (ortho to SO₂) |

| ~ 129.5 | Ar-C (ipso to SO₂) |

| ~ 114.8 | Ar-C (ortho to OCH₃) |

| ~ 67.0 | SO₂-CH₂-C=O |

| ~ 55.9 | O-CH₃ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two sets of aromatic doublets, confirming their ortho relationship on the benzene ring. No other correlations are expected due to the absence of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. emerypharma.com It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic protons to the aromatic carbons, the methylene protons to the methylene carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

The methylene (SO₂-CH₂) protons showing a correlation to the carbonyl carbon (C=O).

The methyl (C(=O)-CH₃) protons showing a correlation to the carbonyl carbon.

The methoxy (O-CH₃) protons correlating to the aromatic carbon to which the methoxy group is attached.

The aromatic protons showing correlations to neighboring aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for its key functional groups. vscht.czudel.edu

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. For β-ketosulfones, this band typically appears in the range of 1720-1740 cm⁻¹.

Sulfonyl (SO₂) Stretches: The sulfonyl group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. acs.org

Aromatic C=C Stretches: The benzene ring will exhibit several absorption bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2980-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1730 | Strong, Sharp | C=O Stretch (Ketone) |

| ~ 1595, 1500 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1330 | Strong | SO₂ Asymmetric Stretch |

| ~ 1250 | Strong | C-O-C Asymmetric Stretch (Ether) |

Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-disubstituted benzene ring is typically a very strong and sharp band in the Raman spectrum, often appearing near 800-850 cm⁻¹. Other aromatic C=C stretching bands around 1600 cm⁻¹ are also prominent.

Sulfonyl (SO₂) Stretch: The symmetric stretch of the sulfonyl group (around 1150 cm⁻¹) is usually strong and easily identifiable in the Raman spectrum.

Carbonyl (C=O) Stretch: The carbonyl stretch is typically weaker in Raman spectra compared to its intense absorption in IR.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are visible but often less informative than other bands.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3070 | Strong | Aromatic C-H Stretch |

| ~ 1605 | Strong | Aromatic C=C Stretch |

| ~ 1150 | Strong | SO₂ Symmetric Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For this compound, the molecular formula is C10H12O4S, yielding a molecular weight of approximately 228.27 g/mol .

In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule would typically be observed as a protonated species [M+H]+. Subsequent fragmentation (MS/MS) would involve the cleavage of the molecule's weakest bonds. The structure of a β-ketosulfone provides several predictable fragmentation pathways. Key fragmentations are expected to occur at the C-S bond and adjacent to the carbonyl group.

Common fragmentation patterns for aryl sulfones include the cleavage of the aryl-sulfur bond and the sulfur-carbon bond, as well as the loss of sulfur dioxide (SO2). The presence of the propan-2-one moiety introduces additional fragmentation pathways, such as the loss of an acetyl group or a methyl ketone radical.

Expected fragmentation patterns for this compound would likely generate the following key ions:

Loss of the propan-2-one side chain: Cleavage of the S-C bond connecting the sulfonyl group to the propanone moiety.

Formation of the 4-methoxybenzenesulfonyl cation.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Cleavage of the methoxy group: Loss of a methyl radical from the methoxyphenyl group.

These fragmentation pathways provide a structural fingerprint of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound Note: This table is based on theoretical fragmentation patterns for the class of β-ketosulfones. Specific experimental values would require direct analysis.

| Proposed Fragment Ion | Chemical Formula | Predicted m/z | Proposed Origin |

|---|---|---|---|

| [M+H]+ | [C10H13O4S]+ | 229.05 | Protonated molecular ion |

| [M-CH3CO]+ | [C8H9O3S]+ | 185.03 | Loss of acetyl group |

| [CH3OC6H4SO2]+ | [C7H7O3S]+ | 171.01 | 4-Methoxybenzenesulfonyl cation |

| [CH3OC6H4]+ | [C7H7O]+ | 107.05 | 4-Methoxyphenyl cation |

| [M+H - SO2]+ | [C10H13O2]+ | 165.09 | Loss of sulfur dioxide |

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies on β-carbonyl sulfones provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org For this compound, a single-crystal X-ray diffraction analysis would reveal its specific molecular conformation and crystal packing.

The analysis would determine key structural parameters, including:

Crystal System and Space Group: These define the symmetry and repeating unit cell of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bonds, particularly the C-S, S=O, and C=O bonds, which are central to the molecule's chemistry.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate how the molecules pack together in the crystal.

Studies on related β-keto sulfone structures show that the geometry around the sulfur atom is typically tetrahedral. nih.gov The relative orientation of the carbonyl and sulfonyl groups is a key conformational feature that influences the molecule's reactivity and physical properties.

Table 2: Crystallographic Parameters to be Determined for this compound Note: The values in this table are placeholders and would need to be determined through experimental X-ray diffraction analysis.

| Parameter | Description | Typical Expected Value / Information Obtained |

|---|---|---|

| Chemical Formula | Elemental composition of the molecule | C10H12O4S |

| Formula Weight | Mass of one mole of the compound | 228.27 g/mol |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) | To be determined experimentally |

| Space Group | The symmetry of the crystal structure | To be determined experimentally |

| Unit Cell Dimensions (Å, °) | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | To be determined experimentally |

| S-O Bond Length (Å) | Distance between sulfur and oxygen atoms in the sulfonyl group | ~1.43 - 1.45 Å |

| C=O Bond Length (Å) | Distance between carbon and oxygen atoms in the carbonyl group | ~1.21 - 1.23 Å |

| O=S=O Bond Angle (°) | Angle within the sulfonyl group | ~118 - 122° |

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis

Beyond mass spectrometry and X-ray diffraction, a suite of other spectroscopic techniques is essential for the full characterization and analysis of this compound. These methods are used for both qualitative structural confirmation and quantitative determination of the compound's purity or concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this molecule, distinct signals would be expected for the aromatic protons on the methoxyphenyl ring, the methoxy protons, and the protons of the propanone moiety.

¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the propanone group.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For this compound, strong absorption bands would be expected for the sulfonyl (S=O) and carbonyl (C=O) groups. The S=O stretches typically appear as two strong bands, while the C=O stretch is also a prominent feature.

These techniques, when used in combination, provide a complete and unambiguous identification of the compound and can be adapted for quantitative analysis using appropriate standards and calibration methods.

Table 3: Spectroscopic Techniques for the Analysis of this compound

| Technique | Information Provided | Expected Characteristic Signals/Bands |

|---|---|---|

| ¹H NMR | Qualitative analysis of proton environments | Aromatic protons (~6.9-7.8 ppm), Methoxy protons (~3.8 ppm), Methylene protons (~4.3 ppm), Methyl protons (~2.3 ppm) |

| ¹³C NMR | Qualitative analysis of carbon skeleton | Carbonyl carbon (~200 ppm), Aromatic carbons (~114-164 ppm), Methoxy carbon (~55 ppm), Aliphatic carbons (~30-60 ppm) |

| Infrared (IR) Spectroscopy | Identification of functional groups | C=O stretch (~1715 cm⁻¹), Asymmetric S=O stretch (~1320 cm⁻¹), Symmetric S=O stretch (~1150 cm⁻¹), C-O-C stretch (~1250 cm⁻¹) |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment | A single major peak indicating the purity of the compound under specific chromatographic conditions. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. dergipark.org.tr This approach is predicated on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to model the electronic properties of 1-((4-Methoxyphenyl)sulfonyl)propan-2-one with a high degree of accuracy. mdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, a process known as geometry optimization. This procedure systematically alters the molecule's geometry to find the conformation with the minimum potential energy.

For this compound, this analysis would focus on key structural parameters such as the bond lengths, bond angles, and dihedral (torsion) angles. Of particular interest are the rotational barriers around the bonds connecting the methoxyphenyl ring to the sulfonyl group and the sulfonyl group to the propan-2-one moiety. Conformational analysis would reveal the preferred spatial orientation of these functional groups relative to one another, which is crucial for understanding the molecule's steric and electronic properties and its potential interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. uchile.clresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | |

| ELUMO | |

| Energy Gap (ΔE) |

Table 1: Calculated Frontier Molecular Orbital Energies. Specific values are dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale.

Regions of negative potential (usually colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are prone to attack by nucleophiles. Intermediate potential is represented by green and yellow. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atoms of the sulfonyl and carbonyl groups. These sites represent the primary locations for electrophilic interactions. The hydrogen atoms of the methyl and phenyl groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction.

Quantum Chemical Descriptors of Reactivity and Stability

Conceptual DFT provides a powerful set of descriptors that quantify a molecule's reactivity and stability based on its electronic structure. scispace.comarxiv.org These descriptors are categorized as either global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites.

Ionization Potential (I) and Electron Affinity (A) : Approximated via Koopmans' theorem as I ≈ -EHOMO and A ≈ -ELUMO. dergipark.org.tr

Electronegativity (χ) : The tendency of a molecule to attract electrons, calculated as χ = (I+A)/2. dergipark.org.tr

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I-A)/2. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η), indicating a molecule's polarizability and higher reactivity. dergipark.org.tr

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, defined as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ). A higher value indicates a better electrophile. dergipark.org.tr

These descriptors collectively provide a comprehensive assessment of the stability and reactive nature of this compound.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | |

| Electron Affinity | A | |

| Electronegativity | χ | |

| Chemical Hardness | η | |

| Chemical Softness | S | |

| Electrophilicity Index | ω |

Table 2: Global Reactivity Descriptors. Values are derived from HOMO and LUMO energies.

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule.

Fukui Functions : These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. The Fukui function f+(r) relates to reactivity towards a nucleophilic attack (electron acceptance), while f-(r) corresponds to reactivity towards an electrophilic attack (electron donation). scispace.comscm.com Condensing these values onto individual atoms helps identify which atoms are most likely to participate in these reactions.

Dual Descriptor (Δf(r)) : The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It offers a more unambiguous way to identify reactive sites. researchgate.net A positive value (Δf(r) > 0) indicates that the site is electrophilic and susceptible to nucleophilic attack, while a negative value (Δf(r) < 0) signifies a nucleophilic site prone to electrophilic attack. researchgate.net

For this compound, these calculations would likely identify the sulfonyl sulfur and the carbonyl carbon as the primary electrophilic centers (positive dual descriptor), while regions of the methoxyphenyl ring would be identified as the main nucleophilic centers (negative dual descriptor).

| Atom | fk+ | fk- | Δfk |

|---|---|---|---|

| S | |||

| C(carbonyl) | |||

| O(sulfonyl) | |||

| O(carbonyl) |

Table 3: Condensed Local Reactivity Descriptors for Selected Atoms. Values identify specific sites for nucleophilic and electrophilic attack.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

At present, detailed theoretical predictions of the spectroscopic parameters for this compound are not extensively available in published literature. However, the general approach to obtaining such data involves the use of quantum chemical calculations.

Typically, the process begins with the optimization of the molecule's geometry, often employing Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the calculation of vibrational frequencies can be performed. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) and Raman spectra. The assignments of the vibrational modes can then be carried out by analyzing the potential energy distribution (PED).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

While specific data tables for this compound are not currently available, the table below illustrates the kind of theoretical data that would be generated from such computational studies for a hypothetical analysis.

Hypothetical Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy (B1213986) (-OCH₃) | 3.85 |

| Methylene (B1212753) (-CH₂-) | 4.20 |

| Methyl (-CH₃) | 2.30 |

| Aromatic (ortho to -SO₂) | 7.90 |

Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch (ketone) | 1715 |

| SO₂ asymmetric stretch | 1320 |

| SO₂ symmetric stretch | 1150 |

| C-O-C stretch (ether) | 1250 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

This analysis involves mapping the electron distribution of a molecule within its crystalline environment. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. For instance, the dnorm surface uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds and other significant interactions.

Although a specific Hirshfeld surface analysis for this compound has not been reported, such an analysis would be instrumental in identifying key interactions, such as potential C-H···O hydrogen bonds involving the sulfonyl and carbonyl oxygen atoms, as well as π-π stacking interactions between the phenyl rings.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling serves as a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified, and activation energies can be calculated. This information provides a detailed, step-by-step understanding of how a chemical transformation occurs.

For this compound, computational modeling could be applied to investigate a variety of potential reactions. For example, the acidity of the α-protons (on the methylene group between the sulfonyl and carbonyl groups) could be theoretically assessed by calculating the pKa value. The mechanism of enolate formation and its subsequent reaction with electrophiles could also be modeled.

DFT calculations are commonly employed to explore reaction mechanisms. By locating the transition state structures and calculating the intrinsic reaction coordinate (IRC), the entire reaction pathway can be mapped. This approach can help to rationalize experimentally observed product distributions and predict the feasibility of new transformations. As of now, specific computational studies on the reaction mechanisms of this compound are not available in the scientific literature.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block in Multi-step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex target molecules. The structure of 1-((4-methoxyphenyl)sulfonyl)propan-2-one incorporates several reactive sites that can be selectively manipulated, rendering it a potentially valuable C3 synthon. The active methylene (B1212753) group situated between the sulfonyl and carbonyl groups can be readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the sulfonyl group can act as a protecting group or be transformed into other functionalities. The versatility of the sulfonyl group allows it to be used in a wide array of synthetic transformations, making compounds containing this moiety valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Precursor in the Development of Chiral Organic Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The pro-chiral nature of this compound, specifically the ketone functionality, makes it an attractive starting material for the development of chiral organic compounds. Asymmetric reduction of the ketone can lead to the formation of a chiral alcohol, introducing a stereocenter that can be carried through subsequent synthetic steps.

A patent for the synthesis of an optically pure pharmaceutical, (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, utilizes a structurally related compound, 5-acetonyl-2-methoxybenzenesulphonamide. google.com This suggests that this compound could similarly serve as a precursor in the synthesis of chiral amines and other enantiomerically enriched molecules through established synthetic routes such as asymmetric amination or by serving as a substrate for chiral catalysts.

Development of Novel Synthetic Methodologies through its Unique Reactivity Profile

The unique reactivity profile of this compound, characterized by the interplay of its functional groups, offers opportunities for the development of novel synthetic methodologies. The electron-withdrawing nature of both the sulfonyl and carbonyl groups significantly acidifies the α-protons, facilitating their removal and subsequent reaction with a wide range of electrophiles.

This enhanced reactivity can be exploited in the design of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, the initial product of an alkylation or aldol (B89426) reaction at the active methylene position could undergo subsequent intramolecular cyclization or rearrangement, leading to the rapid construction of complex carbocyclic or heterocyclic frameworks. The development of such novel transformations is a key area of research in organic synthesis, and molecules like this compound provide a fertile ground for these investigations.

Functionalization for the Creation of Complex Molecular Architectures

The creation of complex molecular architectures often relies on the strategic functionalization of versatile building blocks. This compound offers multiple avenues for functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can be used to modulate the electronic properties of the molecule or to serve as handles for further transformations.

The ketone and sulfonyl groups themselves can be modified. For example, the ketone can be converted into an alkene via a Wittig reaction or protected as a ketal to allow for selective reaction at other sites. The sulfonyl group can be reduced or eliminated after serving its purpose in directing reactions or activating the adjacent methylene group. This ability to be selectively functionalized at multiple positions makes this compound a promising starting point for the synthesis of intricate and diverse molecular scaffolds.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective catalytic systems for the synthesis and subsequent transformation of 1-((4-methoxyphenyl)sulfonyl)propan-2-one is a primary area of future research. While traditional methods often rely on stoichiometric reagents and harsh reaction conditions, modern catalysis offers milder and more sustainable alternatives.

Future efforts will likely focus on:

Transition-Metal Catalysis: Expanding the use of transition metals beyond copper and palladium in coupling reactions. google.com Catalysts based on earth-abundant metals like iron, nickel, and cobalt are of particular interest due to their lower cost and toxicity. Research into novel ligand designs will be crucial for enhancing catalytic activity and selectivity in reactions such as C-H activation, cross-coupling, and asymmetric transformations involving the this compound scaffold.

Photoredox and Electrochemical Catalysis: These emerging fields offer unique opportunities for activating the sulfonyl ketone moiety under exceptionally mild conditions. rsc.orgrsc.org Future studies could explore visible-light-mediated reactions for the functionalization of the α-carbon or the aryl ring, as well as electrochemical methods for selective reductions or oxidations of the molecule. These approaches could provide access to novel derivatives that are difficult to obtain through traditional thermal methods.

A comparative look at potential catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages for this compound | Key Research Focus |

| Novel Transition-Metal Catalysts | High efficiency, broad functional group tolerance, potential for asymmetric synthesis. | Development of catalysts based on earth-abundant metals; design of novel ligands for enhanced selectivity. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, access to unique reaction pathways. | Exploration of new photocatalysts and their application in C-H functionalization and cross-coupling reactions. |

| Electrochemical Synthesis | Avoidance of chemical oxidants/reductants, precise control over reaction potential. | Development of selective electrochemical transformations of the ketone and sulfonyl groups. |

Investigation of Organocatalytic and Biocatalytic Pathways for Selective Reactions

The demand for enantiomerically pure compounds in pharmaceuticals and materials science is a major driver for the development of asymmetric catalytic methods. Organocatalysis and biocatalysis present powerful, metal-free alternatives for achieving high levels of stereocontrol in reactions involving this compound.

Organocatalysis: Chiral amines, phosphines, and N-heterocyclic carbenes have proven effective in a range of asymmetric transformations of β-keto compounds. Future research should focus on designing organocatalysts that can effectively recognize the this compound substrate to facilitate enantioselective alkylations, aldol (B89426) reactions, and Michael additions at the α-position.

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can be employed for the highly stereoselective reduction of the ketone functionality in β-keto sulfones to produce chiral β-hydroxy sulfones. researchgate.net Future work could involve screening for novel enzymes with high activity and selectivity towards this compound and employing protein engineering to tailor enzymes for specific transformations.

The following table summarizes the potential of these selective reaction pathways:

| Pathway | Key Advantages | Potential Applications for this compound |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Asymmetric alkylation, aldol, and Michael reactions. |

| Biocatalysis | Excellent stereoselectivity, mild reaction conditions (aqueous media, room temperature). | Enantioselective reduction of the ketone to form chiral building blocks. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. acs.orgvapourtec.com The synthesis and transformation of this compound are well-suited for integration with these modern technologies.

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing multi-step flow processes for the synthesis of this compound and its derivatives. zenodo.org This includes the use of packed-bed reactors with immobilized catalysts and reagents to simplify purification and enhance reaction efficiency.

Automated Reaction Optimization: Utilizing automated platforms for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) to rapidly identify optimal parameters for the synthesis and functionalization of the target compound. Machine learning algorithms could be integrated to predict reaction outcomes and guide experimental design.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the underlying reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. While the general reactivity of β-keto sulfones is known, detailed mechanistic studies on specific transformations of this compound are lacking.

Future investigations should employ a combination of experimental and computational techniques to:

Elucidate Reaction Intermediates and Transition States: Using techniques such as in-situ spectroscopy (NMR, IR) and mass spectrometry to identify and characterize reactive intermediates.

Computational Modeling: Employing density functional theory (DFT) calculations to model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes. researchgate.net This deeper understanding will enable the fine-tuning of reaction conditions to favor desired product formation.

Design of New Functional Materials Incorporating the Sulfonyl Ketone Scaffold

The unique electronic and structural features of the sulfonyl ketone moiety make it an attractive building block for the design of novel functional materials. nih.gov The presence of the electron-withdrawing sulfonyl group and the coordinating ketone functionality can impart interesting properties to larger molecular architectures.

Emerging trends in this area include:

Synthesis of Biologically Active Molecules: The β-keto sulfone motif is present in a number of biologically active compounds. tandfonline.com Future research will focus on using this compound as a versatile starting material for the synthesis of new pharmaceutical candidates and agrochemicals through derivatization of its reactive sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Methoxyphenyl)sulfonyl)propan-2-one, and what key reaction conditions should be optimized?

- Methodology : The compound can be synthesized via sulfonylation of propan-2-one derivatives. For example, reacting 4-methoxyphenyl sulfonyl chloride with propan-2-one under basic conditions (e.g., NaOH or pyridine) in anhydrous solvents like dichloromethane or THF. Temperature control (0–5°C) is critical to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Adjust stoichiometry of sulfonyl chloride (1.2–1.5 eq) to avoid excess unreacted reagent .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and sulfonyl group orientation (e.g., C–S–O bond angles ~104–106°) .

- NMR : Key signals include a singlet for the propan-2-one methyl groups (δ ~2.1–2.3 ppm in H NMR) and downfield shifts for the sulfonyl-attached aromatic protons (δ ~7.5–8.0 ppm) .

- FT-IR : Confirm sulfonyl group via S=O stretching vibrations (~1350 cm and 1150 cm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store in airtight containers below 25°C, away from ignition sources (flash point ~130°C) .

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy group influence the reactivity of the sulfonyl moiety in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methoxy group stabilizes the sulfonyl intermediate via resonance, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., Pd/C) for Suzuki-Miyaura couplings. Computational studies (DFT) can map charge distribution at the sulfonyl sulfur .

- Experimental Validation : Compare reaction rates with analogs lacking the methoxy group using kinetic profiling .

Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives, and how can these be resolved?

- Challenges : Isobaric interference from compounds like 1-(4-methylphenyl)sulfonylpropan-2-one (CAS 5366-49-4) due to similar molecular weights (Δm/z < 1) .

- Solutions :

- HRMS : Use high-resolution mass spectrometry (resolution >30,000) to differentiate exact masses.

- HPLC-PDA : Optimize gradient elution (C18 column, 70:30 to 50:50 acetonitrile/water) to separate co-eluting peaks .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts like sulfonic acid derivatives?

- Optimization Strategies :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride solubility and reduce hydrolysis.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and suppress acid formation .

- Workup : Quench reactions with ice-cold water to precipitate unreacted reagents, followed by liquid-liquid extraction (EtOAc/HO) .

Q. What role does this compound play in the synthesis of bioactive tropane alkaloids?

- Application : Acts as a precursor in asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. For example, tosylation of DHβC (dihydro-β-carboline) derivatives under proline catalysis yields enantiomerically enriched intermediates (e.g., 1R-isomer in 43% yield, ee 34%) .

- Method : React 9-Tosyl-DHβC with (S)-proline (30 mol%) in DCM/MeCN (1:1) at RT for 1.5–2 hours .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Root Causes : Polymorphism (crystalline vs. amorphous forms) or solvent residues in recrystallization.

- Resolution :

- Repeat DSC analysis at 10°C/min to confirm thermal transitions.

- Compare C NMR data with computed spectra (e.g., ACD/Labs) to validate purity .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHOS | |

| Boiling Point | ~340°C (estimated) | |

| Flash Point | 130.1°C | |

| Key H NMR (CDCl) | δ 2.15 (s, 6H, CH), 7.6–8.0 (m, Ar-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.